1-(trifluoroacetyl)-1H-benzotriazole
Overview
Description
Synthesis Analysis
The synthesis of 1-(trifluoroacetyl)-1H-benzotriazole derivatives and related compounds has been a subject of continuous exploration. For instance, Liu et al. (2004) synthesized a compound by condensing 1H-benzotriazol-1-acetic acid hydrazide with 1-(2-thienyl)-4,4,4-trifluoro-1,3-butanedione, further forming complexes with metals like Zn(II), Cu(II), and Ni(II) through a refluxing process in ethanol (Liu, 2004).
Molecular Structure Analysis
The molecular structure of 1-(trifluoroacetyl)-1H-benzotriazole and its derivatives has been studied through various analytical techniques, including NMR, IR spectroscopy, and X-ray crystallography. Krawczyk and Gdaniec (2005) discovered a new polymorph of 1H-benzotriazole, providing insights into its structural intricacies through N—H⋯N hydrogen bonds forming supramolecular macrocycles (Krawczyk & Gdaniec, 2005).
Chemical Reactions and Properties
The reactivity of 1-(trifluoroacetyl)-1H-benzotriazole with other compounds leads to the formation of various derivatives, demonstrating its versatility in chemical synthesis. For example, reactions facilitated by trifluoroacetic acid have been used to synthesize 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles, showcasing the compound's role in promoting selective and eco-compatible synthesis processes (Mohammadizadeh & Taghavi, 2011).
Physical Properties Analysis
The physical properties of 1-(trifluoroacetyl)-1H-benzotriazole, such as melting point, density, and solubility, are crucial for its handling and application in synthesis. The polymorphic nature of benzotriazoles, including variations in melting points and densities, has implications for their stability and reactivity under different conditions (Krawczyk & Gdaniec, 2005).
Chemical Properties Analysis
The chemical properties, including the reactivity with various functional groups and the ability to form complexes with metals, underline the compound's utility in synthesizing novel materials. The coordination chemistry of 1-(trifluoroacetyl)-1H-benzotriazole derivatives, as seen in the formation of tridentate ligand complexes, illustrates the chemical versatility and potential applications of these compounds (Liu, 2004).
Scientific Research Applications
Phototransformation Mechanisms
1H-benzotriazole, a related compound of 1-(trifluoroacetyl)-1H-benzotriazole, has been studied for its phototransformation mechanisms. Wu et al. (2021) used compound-specific isotope analysis (CSIA) to characterize the phototransformation of 1H-benzotriazole in aquatic environments. They identified two pathways: direct photolysis and indirect photolysis induced by OH radicals. The study provides insights into tracking the degradation of 1H-benzotriazole in aquatic settings (Wu et al., 2021).
Synthesis and Chemical Applications
In a study on the synthesis of azetidinones, ethyl-1H-benzotriazol-1-acetate was prepared by reacting 1H-benzotriazole with ethyl bromoacetate. This compound is used as an intermediate in the synthesis of antifungal azetidinones (Toraskar et al., 2009). This research illustrates the utility of benzotriazole derivatives in the development of novel pharmaceutical compounds (Toraskar et al., 2009).
Environmental Fate and Degradation
1H-benzotriazole, a close relative of 1-(trifluoroacetyl)-1H-benzotriazole, is frequently found in the environment due to its widespread use and poor biodegradability. Research by Huntscha et al. (2014) explored the aerobic biological degradation mechanisms of benzotriazoles, providing important insights into their environmental fate and transformation products (Huntscha et al., 2014).
Photocatalytic Degradation
Ye et al. (2018) investigated the degradation of 1H-benzotriazole using ultraviolet activating persulfate. This study offers an understanding of the mechanisms involved in the degradation process and the formation of intermediate products. It contributes to the development of effective methods for removing such compounds from wastewater (Ye et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(benzotriazol-1-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)7(15)14-6-4-2-1-3-5(6)12-13-14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQIQOIKWUOEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391764 | |
Record name | 1-(trifluoroacetyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(trifluoroacetyl)-1H-benzotriazole | |
CAS RN |
183266-61-7 | |
Record name | 1-(trifluoroacetyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Trifluoroacetyl)benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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